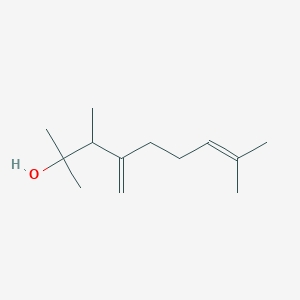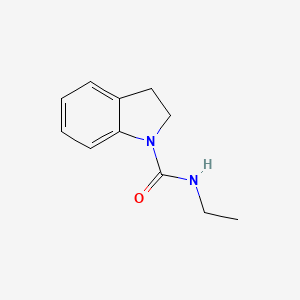
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For the specific synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-, the following steps can be followed:
Formation of the Indole Core: Phenylhydrazine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the indole core.
N-Ethyl Substitution: The indole core undergoes N-alkylation with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The N-ethyl indole is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Analyse Des Réactions Chimiques
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .
Applications De Recherche Scientifique
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be compared with other similar indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, whereas 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has it at the 1-position.
1H-Indole-2-carboxamide: This compound has a carboxamide group at the 2-position of the indole ring, differing from the 1-position substitution in 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-.
N-Methyl-1H-indole-1-carboxamide: This compound features an N-methyl substitution instead of an N-ethyl substitution, which may affect its biological activity and chemical reactivity
The uniqueness of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Propriétés
Numéro CAS |
61589-22-8 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
N-ethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
Clé InChI |
NGXXXYKPALSMFA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
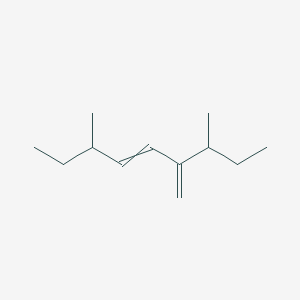
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
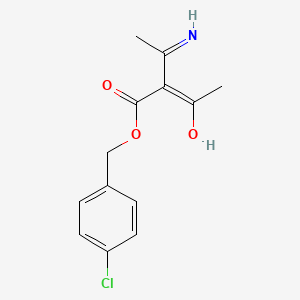

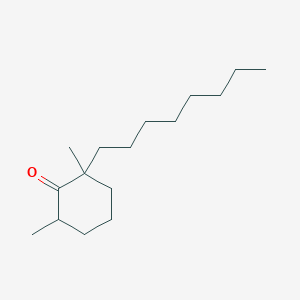


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
